2,6-Dichlorophenylboronic Acid

描述

Historical Context and Significance of Arylboronic Acids in Organic Synthesis

The journey of boronic acids in chemistry began in 1860 with the first synthesis and isolation by Edward Frankland. wikipedia.org However, their full potential in organic synthesis was not realized until the latter half of the 20th century. A pivotal moment came in 1979 with the development of the palladium-catalyzed cross-coupling of organoboranes with carbon halides by Akira Suzuki, a discovery for which he was a co-recipient of the Nobel Prize in Chemistry in 2010. nih.govmusechem.com This reaction, now famously known as the Suzuki-Miyaura coupling, revolutionized the formation of carbon-carbon (C-C) bonds, a fundamental process in organic chemistry. mdpi.com

The significance of arylboronic acids lies in their ability to act as effective coupling partners in these reactions, enabling the construction of complex molecular frameworks from simpler, readily available precursors. orgsyn.org Their stability in the presence of air and moisture, a notable advantage over many other organometallic reagents, further contributed to their widespread adoption in synthetic laboratories worldwide. mdpi.com

Overview of Arylboronic Acid Reactivity and Utility in Pharmaceutical Development and Materials Science

Arylboronic acids are characterized by their versatile reactivity. mdpi.com They serve as key intermediates in a variety of chemical transformations, most notably the Suzuki-Miyaura coupling, but also in other reactions like the Chan-Lam coupling for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. wikipedia.orgnih.gov Their utility extends beyond C-C bond formation, with recent research highlighting their role in transition-metal-free transformations to create a diverse array of compounds. researchgate.net

In the realm of pharmaceutical development , the boronic acid group has gained significant attention. mdpi.com The drug Bortezomib, a proteasome inhibitor used in cancer therapy, features a boronic acid as a key pharmacophore. wikipedia.org Researchers are also exploring arylboronic acids in the design of prodrugs and antibody-drug conjugates (ADCs) that can selectively release therapeutic agents in the high-hydrogen peroxide environment of cancer cells. cam.ac.uk

The field of materials science has also greatly benefited from the unique properties of arylboronic acids. nih.gov They are employed as building blocks for covalent organic frameworks (COFs), which are porous crystalline polymers with potential applications in gas storage and catalysis. musechem.com Their ability to form reversible complexes with diols is also harnessed in the development of chemosensors for the detection of saccharides and other important analytes. musechem.com

Specific Importance of Halogenated Arylboronic Acids in Synthetic Methodology

The introduction of halogen atoms onto the aryl ring of a boronic acid imparts unique properties that are highly valuable in synthetic chemistry. Halogenated arylboronic acids are crucial intermediates in the synthesis of many agrochemicals, pharmaceuticals, and functional materials. acs.org The presence of halogens can influence the electronic nature of the molecule, which in turn affects its reactivity in coupling reactions. scbt.com

Furthermore, the halogen atoms can act as synthetic handles for subsequent chemical modifications. This allows for sequential, regioselective cross-coupling reactions, providing a pathway to construct highly functionalized and complex aromatic systems that would be difficult to access through other methods. nih.gov The synthesis of aryl chlorides, in particular, is of great interest as over 200 FDA-approved drugs contain this structural motif. acs.org Methodologies for the direct conversion of arylboronic acids to aryl halides, including chlorides, bromides, and iodides, are continually being developed and refined. st-andrews.ac.ukorganic-chemistry.org

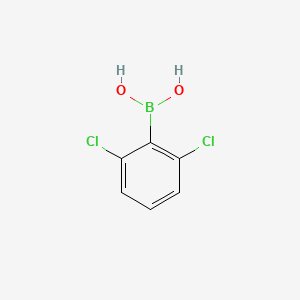

Focus on 2,6-Dichlorophenylboronic Acid: Unique Steric and Electronic Considerations

Among the various halogenated arylboronic acids, this compound stands out due to its distinct structural features. The two chlorine atoms positioned ortho to the boronic acid group create significant steric hindrance. This steric crowding can influence the geometry and reactivity of the molecule. ulb.ac.be

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₆H₅BCl₂O₂ |

| Molecular Weight | 190.82 g/mol |

| Appearance | Solid |

| SMILES | OB(O)c1c(Cl)cccc1Cl |

| InChI Key | CXDPUSMFYPQXCV-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich sigmaaldrich.com

属性

IUPAC Name |

(2,6-dichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BCl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDPUSMFYPQXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370223 | |

| Record name | 2,6-Dichlorophenylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73852-17-2 | |

| Record name | 2,6-Dichlorophenylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichlorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Mechanistic Investigations of Reactions Involving 2,6 Dichlorophenylboronic Acid

Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The Suzuki-Miyaura coupling, which utilizes organoboron compounds, is a prominent member of this class of reactions. The involvement of sterically demanding substrates such as 2,6-Dichlorophenylboronic acid has prompted advanced mechanistic studies, shedding light on the intricate details of the catalytic cycle and the factors that govern its efficiency.

Suzuki-Miyaura Coupling Mechanism Elucidation

The Suzuki-Miyaura coupling proceeds via a catalytic cycle that is broadly understood to involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Each of these steps is a finely balanced interplay of electronic and steric effects, which can be significantly influenced by the structure of the coupling partners, such as this compound.

Following oxidative addition, the transmetalation step occurs, wherein the organic moiety is transferred from the boron atom to the palladium(II) center. This process requires the activation of the boronic acid with a base to form a more nucleophilic boronate species. organic-chemistry.org Mechanistic investigations have revealed that this transfer can proceed through different pathways, often involving intermediates with direct palladium-oxygen-boron (Pd-O-B) linkages. nih.gov

Two primary pathways are generally considered: the "boronate" pathway, where the activated boronate attacks the palladium halide complex, and the "oxo-palladium" pathway, where a palladium-hydroxo complex reacts with the neutral boronic acid. In both scenarios, the formation of a Pd-O-B linked intermediate is a critical prelude to the transfer of the aryl group. For a sterically encumbered substrate like this compound, the geometric constraints of the transition state for transmetalation are significant. The formation of these intermediates helps to position the aryl group for efficient transfer while accommodating the steric bulk of the ortho-substituents.

| Pathway | Key Feature | Intermediate Structure | Relevance to Steric Hindrance |

| Boronate Pathway | Base activates boronic acid first. | [Ar-Pd(II)-X] + [R-B(OH)₃]⁻ | The attack of the bulky boronate on the Pd complex can be sterically sensitive. |

| Oxo-Palladium Pathway | Base reacts with the Pd(II) complex. | [Ar-Pd(II)-OH] + R-B(OH)₂ | May offer a less congested pathway by pre-forming the Pd-O bond. |

The choice of base, solvent, and ligands can influence which pathway is dominant. Low-temperature NMR studies have been instrumental in detecting and characterizing these transient Pd-O-B linked species, confirming their role as key intermediates on the reaction pathway.

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the desired biaryl product. This process simultaneously regenerates the active palladium(0) catalyst, allowing it to re-enter the cycle. libretexts.org This step is typically fast and irreversible. For couplings involving the formation of sterically crowded biaryl products, such as those derived from this compound, the reductive elimination step can be accelerated. The steric repulsion between the adjacent bulky groups in the palladium intermediate is relieved upon formation of the C-C bond and dissociation from the metal center.

Role of Steric Hindrance from 2,6-Dichloro Substitution on Reaction Kinetics and Selectivity

The two chlorine atoms positioned ortho to the boronic acid group in this compound exert a profound steric influence on the course of the Suzuki-Miyaura reaction. This steric hindrance affects both the speed and the outcome of the coupling process.

However, this steric impediment can be leveraged to control selectivity . In reactions with polyhalogenated substrates, the steric bulk can lead to regioselective couplings, favoring reaction at the less hindered positions. nih.govbeilstein-journals.orgnih.gov Furthermore, when the newly formed biaryl bond has a high rotational barrier due to the presence of bulky ortho substituents, stable atropisomers can be formed. nih.govbeilstein-journals.orgnih.gov The 2,6-dichloro substitution is a classic design element for inducing such axial chirality. Mechanistic studies on similar ortho-substituted systems suggest that non-covalent interactions, or the lack thereof (such as the absence of a metal-oxygen chelation effect with ortho-chloro groups compared to ortho-methoxy groups), can dictate the selectivity of the substitution sequence. beilstein-journals.orgnih.gov

| Aspect | Influence of 2,6-Dichloro Substitution | Mechanistic Implication |

| Kinetics | Can decrease the rate of the transmetalation step. | Increased steric clash in the transition state. |

| Selectivity | Can enable regioselective coupling on polyhalogenated arenes. | Preferential reaction at the sterically most accessible site. |

| Product Structure | Can lead to the formation of stable, axially chiral atropisomers. | The high energy barrier to rotation around the newly formed C-C bond. |

Influence of Ligand Design on Catalytic Activity and Selectivity

The ligands coordinated to the palladium center are not mere spectators; they are critical controllers of catalytic activity and selectivity, especially when dealing with challenging substrates like this compound. The design of the ligand directly impacts each step of the catalytic cycle.

For sterically hindered couplings, ligands that are both electron-rich and sterically bulky are generally required.

Electron-richness enhances the catalyst's ability to undergo oxidative addition with less reactive electrophiles like aryl chlorides.

Steric bulk facilitates the reductive elimination step to relieve steric strain and also helps to stabilize the monoligated Pd(0) species, which is often the most active form of the catalyst.

Modern ligand design has produced several classes of highly effective phosphines for these demanding transformations. Buchwald's dialkylbiaryl phosphines, such as XPhos, are prime examples of ligands that combine the necessary steric and electronic properties to promote the coupling of hindered substrates. nih.gov The choice of ligand can dramatically affect reaction rates and even the stereochemical outcome of the reaction. organic-chemistry.org

| Ligand Class | Key Features | Impact on Coupling with this compound |

| Monodentate Biaryl Phosphines (e.g., XPhos) | High steric bulk, electron-rich. | Promotes efficient oxidative addition and reductive elimination; stabilizes active catalyst. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Form robust catalysts capable of activating challenging substrates. harvard.edu |

Mechanistic studies have shown that the ligand influences the coordination number of the active palladium species and can alter the dominant reaction pathway. illinois.edu The careful selection of a ligand is therefore a crucial parameter for developing efficient and selective coupling reactions involving this compound.

Effect of Base in Suzuki-Miyaura Coupling with this compound

The role of the base in the Suzuki-Miyaura cross-coupling reaction is multifaceted and crucial for the catalytic cycle's progression, particularly when employing sterically hindered substrates like this compound. researchgate.netwikipedia.org The base is not merely a simple proton scavenger; it actively participates in several key steps of the reaction mechanism. wikipedia.orgnih.gov

One of the primary roles of the base is to activate the organoboron species. researchgate.netsemanticscholar.orgorganic-chemistry.org The boronic acid reacts with the base, typically a hydroxide (B78521) or alkoxide, to form a more nucleophilic boronate species, such as [2,6-Cl₂C₆H₃B(OH)₃]⁻. researchgate.netsemanticscholar.org This activation enhances the electron density on the boron-bound aryl group, facilitating the subsequent transmetalation step with the palladium complex. researchgate.netsemanticscholar.orgorganic-chemistry.org Computational and experimental studies confirm that for many systems, the most reactive organoboron species towards transmetalation is the boronate anion rather than the neutral boronic acid. researchgate.netacs.org

The base also influences the palladium catalyst itself. It can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex, [ArPd(OR)L₂]. wikipedia.org This species is often more susceptible to transmetalation with the organoboronate. wikipedia.orgacs.org Furthermore, the base can accelerate the final reductive elimination step, leading to the formation of the biaryl product and regeneration of the Pd(0) catalyst. wikipedia.org

For sterically demanding substrates like this compound, the choice and strength of the base are critical. The two ortho-chloro substituents create significant steric hindrance around the boron center, which can slow down the formation of the boronate and the subsequent transmetalation. rsc.org Stronger bases are often required to promote the reaction efficiently. However, a competing side reaction, base-promoted protodeboronation (the replacement of the boronic acid group with a hydrogen atom), can also be accelerated under strong basic conditions, especially with electron-deficient arylboronic acids. nih.govresearchgate.netwikipedia.org Research has shown that arylboronates containing two ortho electron-withdrawing groups, a category that includes this compound, are particularly susceptible to facile C-B bond fission in aqueous basic conditions. nih.govresearchgate.net Therefore, a delicate balance must be achieved, selecting a base that is strong enough to facilitate the desired coupling without excessively promoting the undesired protodeboronation. nih.gov

The selectivity of the reaction can also be dependent on the stoichiometry of the base, especially in competitive reactions. researchgate.netsemanticscholar.org Using fewer equivalents of base tends to favor the reaction of the boronic acid with a lower pKa (the stronger acid). researchgate.netsemanticscholar.org

| Role | Description | Mechanistic Step Affected | Relevance to this compound |

|---|---|---|---|

| Activation of Boronic Acid | Converts the neutral boronic acid RB(OH)₂ into a more nucleophilic boronate anion, typically [RB(OH)₃]⁻. researchgate.netsemanticscholar.orgorganic-chemistry.org | Transmetalation | Crucial for enhancing the nucleophilicity of the sterically hindered and electron-deficient aryl group. researchgate.net |

| Formation of Pd-Hydroxide/Alkoxide Complex | Reacts with the Pd(II)-halide complex to form a more reactive [ArPd(OR)L₂] intermediate. wikipedia.org | Transmetalation | May facilitate the reaction with the bulky boronate. |

| Acceleration of Reductive Elimination | The base or its conjugate acid can participate in the reductive elimination step to release the product and regenerate the Pd(0) catalyst. wikipedia.org | Reductive Elimination | Contributes to overall catalytic turnover. |

| Promotion of Side Reactions | Can catalyze the undesired protodeboronation of the boronic acid, especially at high concentrations or strengths. nih.govresearchgate.net | Overall Yield/Efficiency | High susceptibility due to two ortho electron-withdrawing chloro groups necessitates careful base selection. nih.govresearchgate.net |

Mechanistic Studies of Transition-Metal-Free Functionalizations

Halodeboronation Mechanisms (e.g., Iododeboronation)

Transition-metal-free halodeboronation is a valuable transformation for the synthesis of aryl halides directly from arylboronic acids. organic-chemistry.orgthieme-connect.com Mechanistic investigations into this reaction, particularly with electrophilic halogen sources like N-iodosuccinimide (NIS), have revealed that it does not require a transition-metal catalyst. organic-chemistry.orgst-andrews.ac.ukacs.orgnih.gov Instead, the reaction proceeds through a common base-catalyzed, boronate-driven ipso-substitution pathway. organic-chemistry.orgst-andrews.ac.ukacs.org

The key initial step is the activation of the boronic acid by a base, such as potassium acetate (B1210297) (KOAc), to form the corresponding boronate. organic-chemistry.orgst-andrews.ac.uk This boronate species is significantly more reactive toward electrophiles than the neutral boronic acid. The subsequent step involves the electrophilic attack of the halogenating agent (e.g., NIS) on the carbon atom bearing the boron moiety. st-andrews.ac.ukacs.org This attack occurs at the ipso position, leading to the cleavage of the carbon-boron bond and the formation of the new carbon-halogen bond in a single, concerted step. st-andrews.ac.uk This mechanism is supported by kinetic studies and competition experiments. st-andrews.ac.uk For instance, boronic pinacol (B44631) esters, which are less prone to forming boronates, are significantly less reactive under the same conditions. acs.org

This mechanistic understanding has challenged the previously proposed role of copper in so-called "Cu-catalyzed" halodeboronations, suggesting that in many cases, the process is one of general Lewis base catalysis where copper salts may simply be acting as a Lewis base. organic-chemistry.orgst-andrews.ac.ukacs.org This has led to the development of simpler and more effective base-catalyzed protocols that avoid transition metals entirely. organic-chemistry.org

Ipso-Substitution Pathways

The halodeboronation reaction is a specific example of a broader class of reactions known as ipso-substitution. organic-chemistry.orgnih.gov In the context of arylboronic acids, ipso-substitution refers to a reaction in which an incoming electrophile replaces the boronic acid group at the same carbon atom (the ipso carbon) to which it was attached. organic-chemistry.orgnih.gov This pathway is highly regioselective, yielding only the ipso-substituted product, which is a significant advantage over classical electrophilic aromatic substitution reactions that often produce mixtures of ortho, meta, and para isomers. organic-chemistry.orgthieme-connect.com

The reaction of arylboronic acids with N-halosuccinimides (NBS for bromination, NIS for iodination) is a classic example of this pathway. organic-chemistry.orgthieme-connect.comnih.gov The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the aromatic ring. thieme-connect.comnih.gov The driving force for this regioselectivity is the inherent polarity of the carbon-boron bond and the activation provided by the formation of a boronate intermediate. st-andrews.ac.uk The boronate-driven mechanism ensures that the electrophilic attack is directed specifically to the carbon atom attached to boron. st-andrews.ac.ukacs.org This methodology provides a powerful and predictable route for the synthesis of specifically substituted aromatic compounds. organic-chemistry.orgnih.gov

Base-Catalyzed Processes

Base catalysis is a central theme in the transition-metal-free functionalization of this compound and related compounds. As established in halodeboronation, the primary role of the base is to convert the boronic acid into a more reactive boronate. organic-chemistry.orgst-andrews.ac.uk This principle extends to other base-mediated processes, most notably protodeboronation. nih.govresearchgate.netnih.gov

Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is often an undesirable side reaction in cross-coupling, but it can also be a synthetically useful transformation. wikipedia.org Mechanistic studies have revealed that this process is highly dependent on pH and the structure of the arylboronic acid. wikipedia.orgnih.gov For electron-deficient arylboronic acids, particularly those with two ortho electron-withdrawing substituents like this compound, base-promoted protodeboronation can be remarkably facile. nih.govresearchgate.net

Research has demonstrated that these di-ortho-substituted species undergo rapid C-B fission under aqueous basic conditions (e.g., 200 mM hydroxide). nih.govresearchgate.net The mechanism is believed to involve the formation of the boronate, followed by either unimolecular heterolysis to generate a transient aryl anion which is then protonated by the solvent, or a concerted ipso protonation/C-B cleavage. nih.gov The strong inductive effect of the two chloro-substituents in this compound stabilizes the developing negative charge on the aryl ring, thus lowering the activation energy for C-B bond cleavage and accelerating the rate of protodeboronation. nih.govnih.govacs.org This inherent reactivity provides key insights into the stability of such compounds and is a critical consideration when designing synthetic routes that use them. nih.gov

Computational Chemistry and Theoretical Modeling of this compound Reactivity

DFT Calculations for Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving arylboronic acids. acs.orgmdpi.comnih.govnih.gov DFT calculations allow for the detailed modeling of reaction pathways, the characterization of intermediates, and the determination of transition state structures and their associated activation energies. nih.govmit.eduresearchgate.net

In the context of the Suzuki-Miyaura reaction, DFT studies have provided strong evidence for the role of the base. acs.org Calculations have compared the two main proposed mechanistic pathways: one where the base first attacks the palladium complex, and another where the base first reacts with the organoboronic acid. acs.org These studies consistently show that the pathway involving the initial formation of the boronate anion, [ArB(OH)₃]⁻, has a lower activation barrier for the crucial transmetalation step. acs.orgnih.gov For example, the activation barrier for transmetalation with a phenylboronate (B1261982) anion was calculated to be significantly lower (by ~6.3 kcal mol⁻¹) than the pathway involving neutral phenylboronic acid. nih.gov

These computational models can also rationalize the impact of substituents on reactivity. For a substrate like this compound, DFT can be used to model how the steric bulk and electron-withdrawing nature of the ortho-chloro substituents affect the energies of intermediates and transition states. The steric hindrance can raise the energy of the transition state for transmetalation, while the electronic effects can influence the stability of intermediates and the propensity for side reactions like protodeboronation. rsc.orgacs.org

DFT calculations are also applied to transition-metal-free reactions. For instance, in the metal-free amination of arylboronic acids, DFT was used to show how an ortho nitro group on the aminating agent plays a critical role in lowering the energy barrier for the key 1,2-aryl migration step. organic-chemistry.org Similarly, DFT studies on protodeboronation have helped to distinguish between mechanistic possibilities, such as a concerted proton transfer versus the liberation of a transient aryl anion, by calculating the energy profiles for each pathway. nih.gov These theoretical models provide a molecular-level understanding that complements experimental observations and guides the development of more efficient and selective chemical reactions. mdpi.comorganic-chemistry.org

| Application Area | Information Obtained from DFT Calculations | Example Finding |

|---|---|---|

| Suzuki-Miyaura Pathway Analysis | Comparison of activation energies for different mechanistic pathways (e.g., neutral vs. anionic boron species). acs.orgnih.gov | The transmetalation step has a lower activation barrier when proceeding via the boronate anion [ArB(OH)₃]⁻ compared to the neutral ArB(OH)₂. nih.gov |

| Transition State (TS) Characterization | Geometry optimization of transition states, determination of imaginary frequencies, and calculation of activation energy barriers (Ea). nih.govmit.edu | Calculated Ea for oxidative addition of bromobenzene (B47551) to a Pd catalyst was 2.6 kcal mol⁻¹. nih.gov |

| Ligand/Substituent Effects | Quantification of electronic and steric effects of ligands on the catalyst and substituents on the boronic acid. nih.gov | Bidentate coordination of the XPhos ligand via a Pd-biaryl interaction was shown to lower the barrier for oxidative addition. nih.gov |

| Side Reaction Mechanisms | Modeling of competing reaction pathways, such as protodeboronation, to understand factors influencing selectivity. nih.gov | Identified a mechanistic regime for protodeboronation involving unimolecular heterolysis of the boronate competing with concerted ipso protonation. nih.gov |

Kinetic Isotope Effect Studies

No specific kinetic isotope effect (KIE) studies for reactions involving this compound have been reported in the available literature.

Kinetic isotope effect studies are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step. In the context of reactions involving phenylboronic acids, such as palladium-catalyzed cross-coupling reactions, KIEs can provide insight into the mechanism of crucial steps like transmetalation or oxidative addition. By replacing an atom with its heavier isotope (e.g., ¹²C with ¹³C or ¹H with ²H) at a specific position, scientists can measure the change in reaction rate. A significant change (a primary KIE) indicates that the bond to the isotopically labeled atom is being broken in the rate-determining step. The absence of a significant change, or a small change (a secondary KIE), can provide information about changes in hybridization or the steric environment of the atom during the transition state.

For a compound like this compound, a ¹³C KIE study on the carbon atom bonded to boron could, for example, help elucidate the precise mechanism of the transmetalation step in a Suzuki-Miyaura coupling. However, no such experimental data has been published for this specific compound.

Molecular Docking and Interaction Analysis

There are no specific molecular docking or interaction analysis studies for this compound reported in the reviewed scientific literature.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design and for understanding enzyme-inhibitor interactions. For a boronic acid, this could involve docking it into the active site of an enzyme to predict binding affinity and key interactions. The boron atom of boronic acids can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, making them a subject of interest for inhibitor design.

An interaction analysis of this compound with a target protein would typically involve identifying the binding pocket and analyzing the non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and halogen bonds from the chlorine atoms) and any potential covalent interactions that stabilize the complex. This analysis would yield information on binding energy and the specific amino acid residues involved. Despite the relevance of this technique, no studies have been published that apply it specifically to this compound.

Synthetic Applications of 2,6 Dichlorophenylboronic Acid in Organic Synthesis

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. 2,6-Dichlorophenylboronic acid is a versatile coupling partner in several of these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate. This compound is frequently employed in this reaction due to its stability and reactivity.

Formation of Sterically Hindered Biaryls

The synthesis of biaryls with substituents at all four ortho-positions (tetra-ortho-substituted biaryls) is a significant challenge in organic synthesis due to severe steric hindrance. nih.govnih.govresearchgate.netsemanticscholar.org The presence of the two ortho-chlorine atoms in this compound makes it an ideal substrate for creating such sterically demanding structures. nih.govsemanticscholar.org The coupling of this boronic acid with similarly hindered aryl halides or triflates, often requires specialized catalyst systems to overcome the steric barrier. organic-chemistry.orgresearchgate.netresearchgate.net For instance, palladium catalysts supported by bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) have proven effective in facilitating these difficult transformations, leading to the formation of extremely hindered biaryls in good yields. nih.govorganic-chemistry.orgresearchgate.net

Table 1: Examples of Catalysts for Sterically Hindered Suzuki-Miyaura Coupling An efficient method for these sterically demanding reactions has been developed using catalysts like Pd/BI-DIME and a Pd/phenanthrene-based ligand. nih.gov The Pd/BI-DIME catalyst, in particular, is effective for synthesizing highly hindered biaryls that have ortho-isopropyl substituents. nih.gov

Coupling with Diverse Organohalides and Pseudohalides

This compound can be successfully coupled with a wide variety of organohalides, including aryl chlorides, bromides, and iodides, as well as pseudohalides like triflates. researchgate.netrsc.orgresearchgate.netdntb.gov.ua While aryl iodides and bromides are more reactive, advancements in catalyst design have enabled the efficient coupling of less reactive but more readily available aryl chlorides. researchgate.netrsc.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, especially when dealing with the steric hindrance imposed by the 2,6-dichloro substitution pattern.

Table 2: Coupling of this compound with Various Partners This table summarizes the versatility of this compound in coupling with different organic halides and pseudohalides.

Regio- and Atropselective Syntheses

In cases where the coupling partner contains multiple reactive sites, the Suzuki-Miyaura reaction with this compound can be directed to occur at a specific position, a phenomenon known as regioselectivity. mdpi.comresearchgate.netsemanticscholar.orgsemanticscholar.org This is often controlled by the electronic and steric properties of the substrate and the catalyst. For instance, in the coupling of di- or tri-halogenated heterocycles, the reaction can be tuned to selectively substitute one halogen over another. mdpi.comresearchgate.net

Furthermore, the significant steric bulk of the 2,6-dichlorophenyl group can be exploited to achieve atropselective synthesis. nih.govnih.gov Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The high rotational barrier in biaryls formed from this compound can lead to the formation of stable, axially chiral molecules. By using chiral ligands on the palladium catalyst, it is possible to favor the formation of one atropisomer over the other, leading to products with high enantiomeric excess. nih.govnih.gov

Chan-Lam Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between an organoboronic acid and an amine, alcohol, or thiol.

N-Arylation of Sulfoximines

This compound has been utilized in the copper-catalyzed N-arylation of sulfoximines. organic-chemistry.orgnsf.govnih.govnih.govresearchgate.net Sulfoximines are a class of organosulfur compounds with applications in medicinal chemistry and as chiral ligands. organic-chemistry.orgorganic-chemistry.orgd-nb.info The Chan-Lam coupling provides a direct method to introduce the bulky and electronically distinct 2,6-dichlorophenyl group onto the nitrogen atom of a sulfoximine. organic-chemistry.orgresearchgate.net These reactions are typically carried out using a copper(I) or copper(II) salt as the catalyst, often in the presence of a base and an oxidant (like air or oxygen), although milder, oxidant-free photoredox methods have also been developed. organic-chemistry.orgnsf.govresearchgate.net The steric hindrance of this compound can influence the reaction efficiency, sometimes requiring optimized conditions to achieve good yields. organic-chemistry.org

Table 3: Chan-Lam N-Arylation of Sulfoximines This table highlights a specific application of this compound in the synthesis of N-arylated sulfoximines.

Copper-Catalyzed Approaches

Copper-catalyzed cross-coupling reactions represent a powerful and economical alternative to palladium-based methods for the formation of carbon-heteroatom bonds. These reactions, often referred to as Ullmann-type or Chan-Lam couplings, utilize arylboronic acids like this compound as coupling partners for various nucleophiles. The use of copper is advantageous due to its abundance and lower cost compared to other transition metals.

The Chan-Lam coupling, in particular, is a versatile method for forming C–N, C–O, and C–S bonds by reacting arylboronic acids with amines, phenols, and thiols, respectively. These reactions are typically carried out in the presence of a copper salt, such as Cu(OAc)₂, and often an amine base, under an air or oxygen atmosphere. The mechanism is thought to involve the formation of a copper(II) species that undergoes transmetalation with the arylboronic acid. Subsequent coordination of the nucleophile and reductive elimination yields the desired product and regenerates the active copper catalyst.

For sterically hindered substrates like this compound, the reaction conditions may require optimization, such as the use of specific ligands or higher temperatures, to overcome the steric hindrance posed by the ortho-chloro substituents. Copper-catalyzed amination reactions, a subset of these couplings, are particularly useful for synthesizing N-arylated compounds. These reactions can be performed with a wide range of amines, including primary and secondary amines, amides, and N-heterocycles. Similarly, the copper-catalyzed O-arylation of phenols and alcohols with arylboronic acids provides a direct route to diaryl ethers and alkyl aryl ethers.

Table 1: Overview of Copper-Catalyzed Cross-Coupling Reactions with Arylboronic Acids This table provides a general summary of typical copper-catalyzed reactions applicable to arylboronic acids. Conditions may vary based on specific substrates.

| Reaction Type | Nucleophile | Typical Copper Source | Typical Conditions | Bond Formed |

| C-N Coupling (Amination) | Amines, Amides, N-Heterocycles | Cu(OAc)₂, CuI | Base (e.g., pyridine, Et₃N), O₂ or air, Room Temp to elevated temp. | Aryl-Nitrogen |

| C-O Coupling (Etherification) | Phenols, Alcohols | Cu(OAc)₂ | Base, Molecular Sieves, O₂, Room Temp to elevated temp. | Aryl-Oxygen |

| C-S Coupling (Thioetherification) | Thiols | CuI, Cu₂O | Base, Ligand (e.g., phenanthroline) | Aryl-Sulfur |

Other Catalytic Cross-Coupling Methods (e.g., Carbonylation, Sulfonylation)

Beyond the well-established palladium and copper-catalyzed C-C and C-heteroatom bond formations, this compound and its analogs can participate in other important catalytic cross-coupling reactions, such as sulfonylation and carbonylation.

Sulfonylation: The synthesis of aryl sulfones is of significant interest due to their presence in many biologically active compounds. A general and efficient method involves the copper-catalyzed cross-coupling of arylboronic acids with sulfinate salts. researchgate.net This reaction provides a direct route to a variety of alkyl-aryl and diaryl sulfones. researchgate.net The process is typically catalyzed by copper salts like copper(I) or copper(II) acetate (B1210297) under mild, often ambient, conditions. st-andrews.ac.uk The use of ionic liquids as the solvent can facilitate the convenient separation and recycling of the copper catalyst. st-andrews.ac.uk This method is compatible with a range of functional groups on the arylboronic acid, including both electron-rich and electron-poor systems. st-andrews.ac.uk

Carbonylation: Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule and are fundamental for synthesizing ketones, esters, and amides. Palladium-catalyzed carbonylation reactions of arylboronic acids have been developed as a powerful tool for this purpose. researchgate.net For instance, the palladium-catalyzed oxidative carbonylation of arylboronic acids with carbon monoxide (CO) at atmospheric pressure can produce symmetrical diaryl ketones. researchgate.net Alternatively, three-component reactions involving an arylboronic acid, a CO source (such as Mo(CO)₆ or formic acid), and a third component like an arylhydrazine or an aryl N-tosylaziridine can be catalyzed by palladium or nickel complexes to yield diaryl ketones or β-amino ketones, respectively. uni-saarland.dest-andrews.ac.uk These methods provide valuable alternatives to traditional syntheses like Friedel–Crafts acylation. researchgate.net

Table 2: Examples of Sulfonylation and Carbonylation Reactions with Arylboronic Acids

| Reaction | Catalyst System | Coupling Partner(s) | Product Type |

| Sulfonylation | Cu(OAc)₂ or CuI | Sulfinate Salts (R-SO₂Na) | Diaryl or Alkyl-aryl Sulfones |

| Oxidative Carbonylation | Pd(OAc)₂ / DPPP | Carbon Monoxide (CO) | Symmetrical Diaryl Ketones |

| Carbonylative Suzuki Coupling | Fe₃O₄@ABA/Phen-DCA-Pd(0) | Aryl Iodide, Mo(CO)₆ | Diaryl Ketones |

| Radical Carbonylation | Nickel Catalyst | Aryl N-tosylaziridine, Formic Acid | β-Amino Ketones |

Transition-Metal-Free Functionalizations and ipso-Substitutions

In recent years, there has been a significant surge in the development of transition-metal-free transformations involving arylboronic acids. acs.org These methods are attractive due to their potential for reduced cost, lower toxicity, and simplified product purification by avoiding residual metal contaminants. These reactions typically involve the ipso-substitution of the boronic acid group, replacing the C–B bond with a C-halogen, C–N, or C–O bond. acs.orguni-saarland.de

Halogenation of Arylboronic Acids

The direct, regioselective introduction of halogens onto an aromatic ring is a crucial transformation in organic synthesis. Transition-metal-free ipso-halogenation of arylboronic acids provides a mild and efficient route to aryl halides. acs.org This process serves as an excellent alternative to electrophilic aromatic substitution, which can suffer from poor regioselectivity.

For the synthesis of aryl chlorides, bromides, and iodides, various halogenating agents can be employed. A particularly eco-friendly method uses N-chlorosuccinimide (NCS) as an activating agent in water, with sodium halides (NaCl, NaBr, or NaI) serving as the halogen source. researchgate.net This protocol is effective for both activated and non-activated arylboronic acids, proceeding with good yields and high selectivity for the ipso-position. researchgate.net The reaction likely proceeds through an electrophilic halogenation pathway. acs.org

Amination Reactions

The synthesis of primary aromatic amines from arylboronic acids without a transition metal catalyst has been a long-standing challenge. Recently, methods have been developed to achieve this transformation. rsc.org One successful strategy employs electrophilic aminating agents such as O-(2,4-dinitrophenyl)hydroxylamine or O-benzoyl hydroxylamines. researchgate.netresearchgate.net These reactions are operationally simple and proceed under neutral or mildly basic conditions to afford a diverse range of primary anilines. rsc.org A key advantage of this metal-free approach is its compatibility with substrates, like certain halogenated arylboronic acids, that may be problematic in transition-metal-catalyzed systems. researchgate.net The mechanism is proposed to involve a 1,2-aryl migration from a boron-ate complex. researchgate.net The steric bulk of ortho substituents, such as in this compound, does not necessarily prevent the amination, though reaction conditions may require optimization. rsc.org

Hydroxylation Reactions

The conversion of arylboronic acids to phenols, known as ipso-hydroxylation, is a fundamental and highly useful transformation. acs.org While often achieved with reagents like hydrogen peroxide under basic conditions, various other transition-metal-free methods have been established. acs.org Oxidizing agents such as N-oxides can facilitate a mild and rapid hydroxylation of arylboronic acids and their corresponding esters. acs.org The reaction typically proceeds by the attack of the boronic acid on the oxidant, followed by rearrangement and hydrolysis to yield the phenol. This transformation is highly valuable as it provides access to polysubstituted phenols that might be difficult to synthesize through other routes. acs.org The development of boron-mediated, chelation-assisted C–H hydroxylation of arenes offers an alternative pathway, first forming the boronic acid in situ before its conversion to the phenol, all without the use of a transition metal. nih.gov

Homologation Reactions of Arylboronic Acids

Homologation reactions are processes that extend a carbon chain by a single methylene (B1212753) (–CH₂–) unit. wikipedia.org For arylboronic acids, this transformation converts them into the corresponding benzylboronic acids or their esters. These benzylic boron compounds are versatile intermediates that can be subsequently used in a variety of cross-coupling reactions to form benzylic C–C, C–N, and C–O bonds. st-andrews.ac.ukst-andrews.ac.uk

The Matteson homologation is a classic method that involves reacting a boronic ester with a halomethyl carbenoid, such as that generated from dichloromethane (B109758) and a strong base. uni-saarland.deuni-saarland.de This reaction proceeds via a 1,2-metallate rearrangement to insert a chloromethyl group, which can then be substituted by a nucleophile. While extensively used for alkylboronic esters, this method has been adapted for arylboronic esters as well. uni-saarland.deresearchgate.net

More recent developments include both transition-metal-free and palladium-catalyzed approaches. A straightforward, metal-free method utilizes trimethylsilyldiazomethane (B103560) (TMSCHN₂) to react with arylboronic acids, providing a direct homologation to pinacol (B44631) benzylboronates. rsc.org This reaction exhibits a wide substrate scope and good functional-group tolerance. rsc.org Alternatively, palladium-catalyzed methods have been developed that use halomethylboronic acid pinacol esters as the methylene source, enabling the formal C1 insertion into the aryl C–B bond to deliver the benzylboronic ester product. researchgate.netacs.orgchemrxiv.org The resulting benzylboronates can then be oxidized to benzyl (B1604629) alcohols or used in Suzuki-Miyaura or Chan-Lam couplings to synthesize diarylmethanes, benzyl amines, and benzyl ethers. st-andrews.ac.ukst-andrews.ac.uk

Table 3: Summary of Homologation Approaches for Arylboronic Acids

| Homologation Method | Reagent(s) | Catalyst | Primary Product |

| Matteson Homologation | Dichloromethane, n-BuLi | None | α-Chlorobenzylboronic Ester |

| Diazomethane-based | Trimethylsilyldiazomethane (TMSCHN₂) | None | Pinacol Benzylboronate |

| Palladium-Catalyzed | Bromomethylboronic acid pinacol ester | Pd(OAc)₂, SPhos | Benzylboronic acid pinacol ester |

Synthesis of Benzylic Boronic Acid Esters

The synthesis of benzylic boronic acid esters is a crucial transformation in organic chemistry, as these compounds serve as versatile intermediates in a variety of cross-coupling reactions. One effective method for their preparation is the palladium-catalyzed formal homologation of arylboronic acids. This process involves a formal C1 insertion into the carbon-boron bond of an arylboronic acid, providing access to the corresponding benzylboronic acid pinacol (Bpin) ester.

This methodology is applicable to a wide array of arylboronic acids, accommodating diverse electronic and steric properties. Notably, the reaction is tolerant of ortho-substituted substrates, making it a viable route for the homologation of this compound. The process typically utilizes a halomethylboronic acid pinacol ester as the C1 source in the presence of a palladium catalyst.

Table 1: Palladium-Catalyzed Homologation of Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | Benzylboronic acid pinacol ester | 85 |

| 2 | 4-Methoxyphenylboronic acid | (4-Methoxybenzyl)boronic acid pinacol ester | 90 |

| 3 | 3,5-Dimethylphenylboronic acid | (3,5-Dimethylbenzyl)boronic acid pinacol ester | 82 |

| 4 | 2-Methylphenylboronic acid | (2-Methylbenzyl)boronic acid pinacol ester | 78 |

| 5 | This compound (representative) | (2,6-Dichlorobenzyl)boronic acid pinacol ester | (Predicted high) |

Data is representative of the general scope of the reaction as described in the literature.

Chemoselective Transmetalation Processes

Transmetalation is a key step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The rate of this step can be significantly influenced by the electronic properties of the organoboron reagent. In the case of this compound, the presence of two electron-withdrawing chlorine atoms at the ortho positions increases the Lewis acidity of the boron center.

This enhanced electrophilicity facilitates the transfer of the aryl group from boron to the palladium center, often leading to an accelerated rate of transmetalation compared to electron-neutral or electron-rich arylboronic acids. This chemoselectivity is particularly advantageous in complex syntheses where multiple organoboron species might be present, allowing for preferential reaction of the more electron-deficient partner. The process relies on the chemoselective engagement of a specific boron species by the transient palladium(II) intermediate.

Table 2: Relative Reactivity in Transmetalation

| Arylboronic Acid | Electronic Nature | Expected Transmetalation Rate |

|---|---|---|

| 4-Methoxyphenylboronic acid | Electron-donating | Base |

| Phenylboronic acid | Electron-neutral | Moderate |

| 4-Trifluoromethylphenylboronic acid | Electron-withdrawing | Fast |

| This compound | Strongly Electron-withdrawing | Very Fast |

This table illustrates the general principle that electron-deficient arylboronic acids exhibit enhanced transmetalation rates.

Conjugate Additions and Asymmetric Synthesis

The rhodium- and palladium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for forming carbon-carbon bonds enantioselectively. These reactions are highly valued for their operational simplicity and the stability of the organoboron reagents. The electronic properties of the arylboronic acid can play a role in the efficiency and enantioselectivity of these transformations.

Enantioselective Construction of Quaternary Centers

A significant challenge in organic synthesis is the enantioselective construction of all-carbon quaternary stereocenters. Palladium-catalyzed asymmetric conjugate addition has emerged as a reliable strategy to address this challenge. Specifically, the 1,4-addition of arylboronic acids to β-substituted cyclic enones provides direct access to enantioenriched products bearing a benzylic quaternary center.

This transformation has been shown to be effective with a broad range of arylboronic acids and cyclic enones of varying ring sizes (5-, 6-, and 7-membered). The use of a chiral pyridinooxazoline (PyOX) ligand in conjunction with a palladium(II) salt is often crucial for achieving high levels of enantioselectivity. Given the broad substrate scope, this compound is a suitable coupling partner for these reactions, offering a route to ketones with a sterically hindered and electronically distinct quaternary center.

Table 3: Enantioselective Conjugate Addition to 3-Methylcyclohexen-2-one

| Entry | Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Phenylboronic acid | 95 | 96 |

| 2 | 4-Fluorophenylboronic acid | 91 | 97 |

| 3 | 3-Methoxyphenylboronic acid | 94 | 95 |

| 4 | 1-Naphthylboronic acid | 85 | 94 |

Data is representative of the palladium-catalyzed conjugate addition to form all-carbon quaternary stereocenters.

Catalyst and Ligand Design for Asymmetric Induction

Asymmetric induction relies on the influence of a chiral feature in the substrate, reagent, or catalyst. In external asymmetric induction, this is typically achieved through a chiral ligand coordinated to a metal center. The steric and electronic properties of the ligand are paramount in creating a chiral environment that directs the stereochemical outcome of the reaction.

This compound serves as a valuable precursor for the synthesis of sterically demanding and electronically tuned components of chiral ligands. For instance, the corresponding 2,6-disubstituted aryl halides can be employed in the synthesis of atropisomeric biaryls or C-N axially chiral scaffolds, which are privileged structures in asymmetric catalysis. The two ortho-chloro substituents provide significant steric bulk, which can restrict bond rotation, leading to stable atropisomers. This steric hindrance is a key design element, creating a well-defined and rigid chiral pocket around the metal center, thereby enabling high levels of asymmetric induction.

Advanced Synthetic Transformations and Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot under one set of reaction conditions, represent a highly efficient strategy for the rapid construction of complex molecular architectures. While a powerful tool, specific applications of this compound in complex cascade sequences are not extensively documented in the surveyed literature.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly convergent processes where three or more reactants are combined in a single step to form a product that incorporates structural elements from each component. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.

A notable example involving arylboronic acids is the three-component reaction with an anthranilic acid and a salicylaldehyde (B1680747) under microwave irradiation to generate bridgehead bicyclo[4.4.0]boron heterocycles. This reaction has been demonstrated with a variety of substituted arylboronic acids. While direct examples with this compound are not specified, the general applicability of the reaction to substituted arylboronic acids suggests its potential as a substrate in such transformations, leading to highly complex and sterically encumbered heterocyclic systems.

Table 4: Representative Three-Component Synthesis of Bridgehead Boron Heterocycles

| Entry | Arylboronic Acid | Salicylaldehyde | Anthranilic Acid | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Salicylaldehyde | Anthranilic acid | 92 |

| 2 | 4-Fluorophenylboronic acid | Salicylaldehyde | Anthranilic acid | 88 |

| 3 | 4-Methylphenylboronic acid | 5-Chlorosalicylaldehyde | Anthranilic acid | 90 |

| 4 | Phenylboronic acid | Salicylaldehyde | 5-Chloroanthranilic acid | 85 |

Data is representative of the general scope of the one-pot, three-component reaction.

Electrocatalytic C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and materials. Traditional methods for C-N bond formation often require harsh reaction conditions, stoichiometric reagents, and expensive metal catalysts. In the pursuit of more sustainable and efficient chemical transformations, electrocatalysis has emerged as a powerful tool, offering an alternative pathway that leverages electrical energy to drive chemical reactions. One notable advancement in this area is the electrochemically-enabled Chan-Lam coupling, which facilitates the formation of C-N bonds between arylboronic acids and amines.

The electrocatalytic Chan-Lam coupling represents a significant innovation in cross-coupling chemistry. researchgate.netnih.gov This method utilizes a dual copper anode/cathode system to mediate the reaction under mild conditions, often at room temperature and open to the air. researchgate.netorganic-chemistry.orgwikipedia.org This approach is particularly advantageous as it circumvents the need for chemical oxidants, which are typically required in traditional Chan-Lam couplings to facilitate the catalytic cycle of the copper catalyst. organic-chemistry.org

In the context of this compound, its application in electrocatalytic C-N bond formation is of particular interest. Arylboronic acids with electron-withdrawing substituents, such as the two chlorine atoms present in this compound, are often considered challenging substrates in conventional cross-coupling reactions due to their lower reactivity. researchgate.net However, the electrocatalytic approach has demonstrated success with such electron-deficient partners, suggesting a viable route for the utilization of this compound in the synthesis of diarylamines. researchgate.net

The general reaction scheme for the electrocatalytic Chan-Lam coupling is depicted below:

Scheme 1: General Electrocatalytic Chan-Lam C-N Coupling

In this reaction, an arylboronic acid couples with an amine in the presence of a copper catalyst under electrochemical conditions to form the corresponding arylamine.

The proposed mechanism involves the anodic oxidation of a Cu(I) species to a more reactive Cu(II) or Cu(III) intermediate, which then participates in the C-N bond-forming reductive elimination. The amine substrate can also be oxidized at the anode. The specific pathway can be complex and is influenced by the reaction conditions and the nature of the substrates.

For this compound, the reaction would proceed as follows:

Scheme 2: Electrocatalytic C-N Coupling of this compound

The coupling of this compound with a primary or secondary amine under electrocatalytic conditions would yield the corresponding N-(2,6-dichlorophenyl)amine derivative.

While specific examples detailing the electrocatalytic C-N bond formation with this compound are not extensively documented, the general success with electron-deficient arylboronic acids provides a strong indication of its potential applicability. researchgate.net The following table presents representative examples of electrochemically-enabled Chan-Lam couplings with various arylboronic acids and amines, illustrating the scope and efficiency of this methodology.

| Arylboronic Acid | Amine | Product | Yield (%) |

| Phenylboronic acid | Aniline | N-Phenylaniline | 91 |

| 4-Methoxyphenylboronic acid | 4-Chloroaniline | N-(4-Methoxyphenyl)-4-chloroaniline | 85 |

| 4-Trifluoromethylphenylboronic acid | Morpholine | 4-(4-(Trifluoromethyl)phenyl)morpholine | 78 |

| 3-Chlorophenylboronic acid | Benzylamine | N-Benzyl-3-chloroaniline | 75 |

| Naphthalene-2-boronic acid | Piperidine | 1-(Naphthalen-2-yl)piperidine | 88 |

This table showcases the versatility of the electrocatalytic Chan-Lam coupling with a variety of substrates. The data is representative of the yields achievable under optimized electrochemical conditions.

The continued development of electrocatalytic methods for C-N bond formation holds significant promise for organic synthesis. The ability to employ challenging substrates like this compound under mild and sustainable conditions opens new avenues for the construction of complex nitrogen-containing molecules.

Applications in Advanced Materials and Chemical Sensing

Fluorescent Sensors and Optoelectronic Materials

The boronic acid functional group is a cornerstone for designing fluorescent sensors, particularly for diol-containing molecules like saccharides. This capability stems from the reversible covalent interaction between the boronic acid and a diol to form a cyclic boronate ester. This chemical transformation alters the electronic nature of the boron atom, which can be harnessed to modulate the photophysical properties of a linked fluorophore.

While specific studies detailing the use of 2,6-dichlorophenylboronic acid with cross-conjugated cruciform fluorophores are not prevalent, the underlying principles of boronic acid-based sensors apply. In a typical sensor design, the boronic acid group acts as a recognition site and a modulator of the fluorophore's emission. The boron atom in the free boronic acid is sp² hybridized and acts as a Lewis acid, often quenching fluorescence through mechanisms like photoinduced electron transfer (PET).

Upon binding with a diol, the boron center converts to an sp³ hybridized, anionic boronate ester. This change increases the electron density on the boron atom, altering the electronic properties of the entire sensor molecule. If the boronic acid is part of the fluorophore's conjugated system, this binding event can inhibit the quenching mechanism or change the intramolecular charge transfer (ICT) character of the fluorophore, leading to a "turn-on" or ratiometric fluorescence response. nih.govrsc.org The electron-withdrawing nature of the two chlorine atoms in this compound would influence the Lewis acidity of the boron center, potentially tuning the sensor's binding affinity and response characteristics. nih.gov

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in optoelectronic materials, as it determines the energy of light absorption and emission. materialsciencejournal.org The substitution pattern on the aromatic ring of phenylboronic acid derivatives significantly influences these energy levels.

The two chlorine atoms in this compound are strongly electron-withdrawing and are expected to lower the energy levels of both the HOMO and LUMO of the π-system compared to unsubstituted phenylboronic acid. This effect is due to the inductive withdrawal of electron density from the phenyl ring. The precise impact on the HOMO-LUMO energy gap determines the molecule's absorption and emission wavelengths. Furthermore, the conversion of the boronic acid to a boronate ester upon binding a diol alters the electronic structure, leading to a shift in the HOMO and LUMO energies and, consequently, a change in the material's optical properties. This principle is fundamental to the design of colorimetric and fluorescent sensors. researchgate.net

| Compound Feature | Electronic Effect | Impact on Molecular Orbitals |

|---|---|---|

| 2,6-Dichloro Substituents | Strongly electron-withdrawing (inductive effect) | Lowers the energy of both HOMO and LUMO levels |

| Boronic Acid Group (-B(OH)₂) | Lewis acidic, can act as an electron-withdrawing group | Contributes to the overall electronic structure and HOMO-LUMO gap |

| Boronate Ester Formation | Changes boron hybridization to sp³, becomes more electron-donating | Alters HOMO and LUMO energies, leading to a shift in absorption/emission spectra |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Boronic acids are excellent building blocks for supramolecular architectures due to their ability to form strong, directional hydrogen bonds and reversible covalent bonds.

Like carboxylic acids, phenylboronic acids can form robust, hydrogen-bonded dimeric pairs. nih.gov This interaction typically involves two O-H···O hydrogen bonds between the hydroxyl groups of two boronic acid molecules, forming a characteristic R²₂(8) graph-set motif. These dimers can then assemble into larger, ordered structures in the solid state.

In the case of this compound, the presence of bulky chlorine atoms in the ortho positions introduces significant steric and electronic effects. rsc.org These substituents can hinder the formation of the typical planar dimeric structure, potentially leading to alternative hydrogen-bonding networks or twisted conformations. The crystal packing is influenced by a balance between the strong drive to form hydrogen-bonded dimers and the steric repulsion from the ortho-chlorine atoms. mdpi.com This interplay of forces can be exploited in crystal engineering to design novel solid-state architectures.

Beyond self-assembly through hydrogen bonds, boronic acids can undergo reversible covalent reactions to form larger structures. With diols, they form cyclic boronate esters, a reaction that is fundamental to their use in sensing and self-healing materials.

In the absence of diols, boronic acids can undergo a dehydration reaction to form six-membered cyclic anhydrides called boroxines. nih.govresearchgate.net This process involves the condensation of three boronic acid molecules with the elimination of three water molecules. researchgate.netclockss.org The formation of boroxines is a reversible, equilibrium-driven process. nih.govnih.gov For this compound, the significant steric hindrance caused by the two ortho-chlorine atoms is expected to disfavor the formation of the planar boroxine (B1236090) ring. nih.gov This steric strain would likely shift the equilibrium away from the boroxine and towards the monomeric boronic acid, making it less prone to self-condensation compared to sterically unhindered phenylboronic acids.

| Interaction / Structure | Description | Influence of 2,6-Dichloro Substitution |

|---|---|---|

| Hydrogen-Bonded Dimer | Two boronic acid molecules linked by O-H···O bonds. | Steric hindrance from ortho-chlorines may disrupt planarity and affect dimer formation. |

| Boronate Ester | Cyclic ester formed by reaction with a 1,2- or 1,3-diol. | Forms the basis for sensing and responsive material applications. Electronic effects modulate pKa. |

| Boroxine Ring | Cyclic trimer formed by dehydration of three boronic acid molecules. | Steric hindrance from ortho-chlorines likely disfavors formation, shifting equilibrium to the monomer. |

Development of Responsive Polymers and Smart Hydrogels

"Smart" materials that respond to specific environmental stimuli are of great interest for applications ranging from drug delivery to soft robotics. By incorporating this compound into polymer structures, it is possible to create materials that respond to changes in pH or the concentration of saccharides. sc.edumdpi.com

When integrated into hydrogels, the boronic acid moieties can form reversible crosslinks. rsc.orgnih.gov In the absence of glucose, for instance, a polymer containing this compound might be crosslinked with a diol-containing polymer (like polyvinyl alcohol), forming a stable hydrogel. When glucose is introduced, it competes for binding to the boronic acid sites. The formation of glucose-boronate esters disrupts the polymer-polymer crosslinks, causing the hydrogel to swell or dissolve, thereby releasing an encapsulated payload, such as insulin. mdpi.com

The pKa of the boronic acid is a crucial factor in these systems, as the binding to diols is most effective at pH values above the pKa. The electron-withdrawing chlorine atoms on this compound lower its pKa, making it more acidic than unsubstituted phenylboronic acid. This property can be advantageous for creating hydrogels that are highly responsive at or near physiological pH (7.4). mdpi.com

: Environmental Remediation and Catalysis

This compound and its derivatives are significant compounds in the fields of environmental science and synthetic chemistry. Their utility stems from the unique chemical reactivity of the boronic acid group and the influence of the electron-withdrawing chlorine atoms on the phenyl ring. These characteristics are leveraged in catalysis and are explored in the development of materials for environmental remediation.

Environmental Remediation

While direct large-scale application of this compound for environmental remediation is not extensively documented, the functionalization of various materials with boronic acids represents a promising and actively researched strategy for pollution control and environmental monitoring. The inherent ability of boronic acids to form reversible covalent bonds with diols and other Lewis bases is the foundation for their use in capturing and sensing environmental contaminants.

Adsorption of Pollutants:

Research has demonstrated the efficacy of materials functionalized with boronic acids in sequestering environmental pollutants. These materials act as specialized adsorbents with high affinity for target contaminants.

Heavy Metals: Carbon microspheres functionalized with boronic acid have been successfully used to remove heavy metal ions such as Copper (Cu(II)), Nickel (Ni(II)), and Chromium (Cr(VI)) from aqueous solutions. researchgate.net In one study, these functionalized adsorbents, derived from agricultural waste, showed significant adsorption capacities for these metals. researchgate.net The interaction between the boronic acid groups and the metal ions is a key factor in the sequestration process. researchgate.net

Organic Dyes: Boronic acid-functionalized metal-organic frameworks (MOFs) have been developed for the adsorptive removal of organic pollutants like Alizarin Red S dye. researchgate.net The porous structure of the MOF combined with the specific binding sites provided by the boronic acid groups leads to efficient capture of the dye molecules from water. researchgate.net

Pharmaceuticals: Magnetic nanoparticles functionalized with poly(4-vinylphenylboronic acid-co-divinylbenzene) have been synthesized for the extraction of fluoroquinolone antibiotics from environmental water samples. rsc.org The interaction is based on the boron-nitrogen coordination between the adsorbent material and the fluoroquinolone molecules. rsc.org

Below is a table summarizing the research findings on the adsorption of various pollutants using boronic acid-functionalized materials.

| Adsorbent Material | Target Pollutant(s) | Adsorption Capacity / Finding | Reference |

| Boronic acid-functionalized Carbon Microspheres | Cu(II), Ni(II), Cr(VI) | Ni(II) showed the highest adsorption capacity. Adsorption capacity decreased by less than 10% after one use. | researchgate.net |

| Boronic acid-functionalized Zirconium-based MOF | Alizarin Red S (dye) | Achieved complete adsorptive removal of the dye. | researchgate.net |

| Boronic acid-functionalized Magnetic Nanoparticles | Fluoroquinolones | Boron-nitrogen coordination plays a key role in the extraction of these antibiotics. | rsc.org |

Degradation of Related Compounds:

The environmental fate of chlorinated aromatic compounds is a significant area of study. While not a direct application of this compound, research into the degradation of related dichlorophenols provides important context. Studies have shown that pollutants like 2,4-Dichlorophenol can be degraded through advanced oxidation processes such as photocatalysis and enzyme-based catalysis using laccase. researchgate.netnih.gov These methods aim to break down persistent organic pollutants into less harmful substances. researchgate.netnih.govmdpi.com

Catalysis

In the realm of synthetic chemistry, this compound is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. Its primary application is in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds to create complex molecules like biaryls, which are scaffolds for many pharmaceuticals and advanced materials. mdpi.comlibretexts.org

The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst. libretexts.org The cycle consists of three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

The presence of two chlorine atoms in the ortho positions of this compound significantly influences its reactivity. These electron-withdrawing groups can affect the electronic properties of the boronic acid, which in turn impacts the transmetalation step of the catalytic cycle.

The versatility of the Suzuki-Miyaura reaction is demonstrated in the synthesis of various substituted pyrimidines. For example, the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with a range of arylboronic acids using a Pd(PPh₃)₄ catalyst yields novel pyrimidine (B1678525) analogs with good efficiency. The reaction conditions, including the choice of base and solvent, are optimized to maximize the yield of the desired products. semanticscholar.org

The following table presents data from the synthesis of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines, illustrating typical yields in such cross-coupling reactions. semanticscholar.org

| Entry | Arylboronic Acid | Base | Solvent | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 40 |

| 2 | 4-Methoxyphenylboronic acid | K₃PO₄ | Acetonitrile | 36 |

| 3 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |

| 4 | 3,5-Dimethylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70 |

| 5 | 4-Acetylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 65 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 55 |

| 7 | 3-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 58 |

| 8 | 3,4-Dichlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 62 |

Data sourced from Processes 2020, 8, 1342. semanticscholar.org

Emerging Research Directions

Flow Chemistry Applications in Synthesis of 2,6-Dichlorophenylboronic Acid and its Reactions

The application of continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis and reactions of various chemical compounds, including halogenated aromatics. nih.govnih.gov While specific literature detailing the dedicated flow synthesis of this compound is not prominent, established flow methodologies for related transformations demonstrate high potential. For instance, the synthesis of intermediates like 2,5-dichlorophenyl trifluoromethyl ketone has been successfully executed in flow systems. thieme-connect.de Similarly, processes such as the fluoroacylation of ortholithiated 1,4-dichlorobenzene (B42874) have been optimized under flow conditions, highlighting the capability of this technology to handle reactive dichlorinated intermediates safely and efficiently. nih.gov

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. mdpi.com This reaction is highly amenable to continuous flow processing. acsgcipr.org Flow chemistry platforms for Suzuki-Miyaura couplings often utilize packed-bed reactors with heterogeneous palladium catalysts, which simplifies product purification and allows for catalyst recycling. mdpi.commdpi.com The use of continuous-flow systems can overcome challenges associated with batch processing, such as heat and mass transfer limitations, especially in highly exothermic reactions. nih.gov For a sterically hindered substrate like this compound, flow reactors can allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing yields and minimizing side-product formation. nih.gov Methodologies have been developed for a wide range of substrates, including heteroaryl halides, using various catalyst systems in continuous flow, demonstrating the versatility of this approach. mdpi.comresearchgate.net

| Reaction Type | Key Advantages in Flow Chemistry | Relevant Examples/Principles |

| Synthesis of Precursors | Enhanced safety for handling reactive intermediates (e.g., organolithiums); Precise temperature control. nih.gov | Flow synthesis of dichlorinated aromatic ketones and related compounds. nih.govthieme-connect.de |

| Suzuki-Miyaura Coupling | Improved heat and mass transfer; Use of heterogeneous catalysts for easy separation; Potential for process intensification and automation. mdpi.comacsgcipr.orgmdpi.com | Ligand-free Suzuki-Miyaura coupling using Pd-packed cartridges; Reactions in aqueous media under micellar conditions. mdpi.comrsc.org |

Bioconjugation and Biological Applications Beyond Medicinal Chemistry

Boronic acids are gaining increasing attention in the field of bioconjugation and chemical biology due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common motifs in biological molecules like carbohydrates and glycoproteins. nih.gov This reactivity allows for the development of sensors, probes, and labeling agents. While applications specifically detailing this compound are emerging, the broader class of arylboronic acids serves as a blueprint for its potential uses.

A significant area of application is in the development of fluorescent probes for detecting biologically important molecules. For instance, fluorescent sensors have been designed to detect boronic acid-containing agents, such as 4-borono-L-phenylalanine (BPA), which is used in Boron Neutron Capture Therapy (BNCT). mdpi.comnih.gov These probes often work by forming a stable complex with the boronic acid, leading to a change in fluorescence. nih.gov This principle can be reversed, where a boronic acid like this compound could be incorporated into a probe to detect diol-containing analytes. The dichlorophenyl moiety could be used to tune the electronic properties and binding affinity of the sensor.